molecular formula C15H15N3O4 B2660058 (2Z,4E)-2-Cyano-N-(2-methoxyethyl)-5-(2-nitrophenyl)penta-2,4-dienamide CAS No. 478016-62-5

(2Z,4E)-2-Cyano-N-(2-methoxyethyl)-5-(2-nitrophenyl)penta-2,4-dienamide

Cat. No. B2660058
CAS RN: 478016-62-5
M. Wt: 301.302
InChI Key: SYXDPWLXZPSSIM-UHFFFAOYSA-N
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Description

(2Z,4E)-2-Cyano-N-(2-methoxyethyl)-5-(2-nitrophenyl)penta-2,4-dienamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of organic compounds known as amides, which are widely used in the synthesis of pharmaceuticals, agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (2Z,4E)-2-Cyano-N-(2-methoxyethyl)-5-(2-nitrophenyl)penta-2,4-dienamide is not fully understood. However, studies have suggested that the compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation and angiogenesis, and disrupting the microtubule network.
Biochemical and Physiological Effects
Studies have shown that (2Z,4E)-2-Cyano-N-(2-methoxyethyl)-5-(2-nitrophenyl)penta-2,4-dienamide can affect various biochemical and physiological processes in cancer cells. The compound has been shown to decrease the expression of various oncogenes, including c-Myc, Bcl-2, and cyclin D1, which are known to play a critical role in cancer development and progression.

Advantages and Limitations for Lab Experiments

One of the significant advantages of (2Z,4E)-2-Cyano-N-(2-methoxyethyl)-5-(2-nitrophenyl)penta-2,4-dienamide is its high potency against cancer cells, making it a promising candidate for the development of new anticancer drugs. However, the compound also has some limitations, including its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research on (2Z,4E)-2-Cyano-N-(2-methoxyethyl)-5-(2-nitrophenyl)penta-2,4-dienamide. One potential direction is to investigate the compound's mechanism of action further to gain a better understanding of how it exerts its anticancer activity. Another direction is to explore the compound's potential applications in other fields, such as materials science and drug discovery. Finally, future research could focus on developing new analogs of the compound with improved pharmacokinetic properties and reduced toxicity.

Synthesis Methods

The synthesis of (2Z,4E)-2-Cyano-N-(2-methoxyethyl)-5-(2-nitrophenyl)penta-2,4-dienamide involves the reaction of 2-nitrobenzaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide as a catalyst. The resulting product is then treated with methoxyethylamine to obtain the final compound.

Scientific Research Applications

(2Z,4E)-2-Cyano-N-(2-methoxyethyl)-5-(2-nitrophenyl)penta-2,4-dienamide has been extensively studied for its potential applications in various fields such as cancer research, drug discovery, and materials science. The compound has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

(2Z,4E)-2-cyano-N-(2-methoxyethyl)-5-(2-nitrophenyl)penta-2,4-dienamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-22-10-9-17-15(19)13(11-16)7-4-6-12-5-2-3-8-14(12)18(20)21/h2-8H,9-10H2,1H3,(H,17,19)/b6-4+,13-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXDPWLXZPSSIM-VKIZFATHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=CC=CC1=CC=CC=C1[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)/C(=C\C=C\C1=CC=CC=C1[N+](=O)[O-])/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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